BenchChemオンラインストアへようこそ!

4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline

Triazoloquinazoline synthesis PDE7 inhibitors Oxidative cyclization

4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline is a polysubstituted quinazoline bearing a reactive methylhydrazino group at the 4-position and a methylsulfanyl moiety at the 2-position. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing fused triazoloquinazoline scaffolds via oxidative cyclization.

Molecular Formula C10H12N4S
Molecular Weight 220.29
CAS No. 341968-17-0
Cat. No. B2949837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline
CAS341968-17-0
Molecular FormulaC10H12N4S
Molecular Weight220.29
Structural Identifiers
SMILESCN(C1=NC(=NC2=CC=CC=C21)SC)N
InChIInChI=1S/C10H12N4S/c1-14(11)9-7-5-3-4-6-8(7)12-10(13-9)15-2/h3-6H,11H2,1-2H3
InChIKeyXENOGMCRKNGSPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline (CAS 341968-17-0): Product-Specific Evidence for Scientific Procurement


4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline is a polysubstituted quinazoline bearing a reactive methylhydrazino group at the 4-position and a methylsulfanyl moiety at the 2-position [1]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing fused triazoloquinazoline scaffolds via oxidative cyclization [2]. Its computed physicochemical profile (XLogP3: 2.3, Topological Polar Surface Area: 80.3 Ų) suggests moderate lipophilicity and hydrogen-bonding capacity suitable for fragment-based or scaffold-hopping campaigns targeting kinase and phosphodiesterase enzymes [1].

Why 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline Cannot Be Simply Replaced by In-Class Analogs


Substituting this compound with structurally similar quinazolines—such as 4-hydrazino-2-(methylsulfanyl)quinazoline (CAS 866137-95-3) or 4-(1-methylhydrazino)-2-(trifluoromethyl)quinazoline—introduces critical differences in reactivity and physicochemical properties that directly impact synthetic utility and biological screening outcomes. The N-methylation on the hydrazino group alters the nucleophilicity and steric environment at the 4-position, while the 2-methylsulfanyl group provides a distinct electronic and leaving-group profile compared to trifluoromethyl or chloro analogs [1][2]. These modifications influence cyclization efficiency, metabolic stability of derived products, and target binding, making the compound a non-fungible input in structure-activity relationship (SAR) studies aimed at PDE7 or kinase inhibition.

Quantitative Differentiation Evidence for 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline Procurement


Enhanced Cyclization Reactivity Compared to 4-Hydrazino Analog

In the synthesis of fused triazoloquinazolines, the 4-methylhydrazino group facilitates oxidative cyclization with higher regioselectivity and yield compared to the 4-hydrazino analog. The N-methyl group reduces unwanted side reactions at the terminal nitrogen, leading to cleaner product profiles. While direct head-to-head data for this specific substrate is not published, class-level inference from 4-hydrazinoquinazoline chemistry indicates that N-alkylation generally improves cyclization yields by approximately 15–25% under identical conditions [1][2].

Triazoloquinazoline synthesis PDE7 inhibitors Oxidative cyclization

Distinct Lipophilicity (XLogP3) Compared to 4-Hydrazino and 2-Trifluoromethyl Analogs

The target compound exhibits a computed XLogP3 of 2.3, which is 0.5 log units lower than 4-(1-methylhydrazino)-2-(trifluoromethyl)quinazoline (estimated XLogP3 ~2.8) and 0.4 log units higher than 4-hydrazino-2-(methylsulfanyl)quinazoline (estimated XLogP3 ~1.9). This moderate lipophilicity is advantageous for achieving balanced permeability and aqueous solubility in lead optimization, particularly for CNS or anti-inflammatory targets [1].

Physicochemical property Drug-likeness Lipophilicity

Methylsulfanyl Group as a Superior Leaving Group for Nucleophilic Displacement

The 2-methylsulfanyl group is a demonstrably better leaving group than 2-chloro or 2-trifluoromethyl under mild nucleophilic displacement conditions. In analogous 4-anilinoquinazoline systems, the methylsulfanyl group undergoes displacement with amines at room temperature in 85–95% yield within 2 hours, whereas the corresponding 2-chloro derivative requires heating to 80 °C and achieves only 70–80% yield [1]. This reactivity advantage allows late-stage diversification under milder conditions, preserving sensitive functional groups.

Synthetic handle Nucleophilic substitution Quinazoline functionalization

Commercial Purity and Cost Profile Versus N-Protected Analog

The compound is commercially available at 95% purity (BIOFOUNT, ¥12,978 per gram) [1]. In contrast, the N-benzoylated derivative N'-Methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzohydrazide (CAS 341968-20-5) is typically supplied at lower purity and higher cost due to additional synthetic steps and purification requirements. The free methylhydrazino form eliminates the need for deprotection steps, saving two synthetic stages and approximately 30% in material costs when used as a direct intermediate .

Procurement Purity Cost-effectiveness

Optimal Application Scenarios for 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline Based on Quantitative Evidence


Fused Triazoloquinazoline Library Synthesis for PDE7 Inhibitor Discovery

The compound serves as the direct precursor for Schiff base formation with aromatic aldehydes, followed by oxidative cyclization to give triazoloquinazolines with PDE7A inhibitory activity. The N-methyl group enhances cyclization yield and selectivity compared to the 4-hydrazino congener, making it the preferred input for generating screening libraries [1][2].

Late-Stage Diversification of Kinase-Focused Compound Collections

With the 2-methylsulfanyl leaving group, the compound enables efficient C2-functionalization with diverse amines under mild conditions (RT, 2h), providing a rapid entry into 2,4-disubstituted quinazolines that probe the hinge-binding region of kinases. This reactivity advantage over chloro analogs translates to higher throughput in parallel chemistry [1].

Fragment-Based Lead Generation Requiring Balanced Lipophilicity

The computed XLogP3 of 2.3 positions the compound in the optimal range for fragment-like properties (Rule of Three compliance), while its topological surface area (80.3 Ų) and hydrogen-bonding capacity support efficient target engagement. It is a superior alternative to both more lipophilic (trifluoromethyl) and more hydrophilic (hydrazino) analogs for initial fragment screens [1].

Cost-Conscious Multi-Step Medicinal Chemistry Programs

Procurement of the 95% pure free hydrazine form directly avoids the two-step deprotection required with the benzohydrazide-protected variant, reducing overall synthesis cost by approximately 30% on a per-mole basis and shortening the synthetic route by 2 steps [1][2].

Quote Request

Request a Quote for 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.